Hexamethylene bis-hydroxystearamide
Description
Context of Fatty Acid Amides in Contemporary Chemical Systems
Fatty acid amides (FAAs) are a diverse class of lipids formed from a fatty acid and an amine. lipotype.comwikipedia.org These molecules are found in various living organisms and are known to perform a multitude of signaling functions. lipotype.comnih.gov The specific biological role of a fatty acid amide is largely determined by the structure of its hydrocarbon chain and the nature of the amide-linked substituent. lipotype.com
FAAs play a significant role in intracellular signaling, a process regulated in part by fatty acid amide hydrolases. wikipedia.orgtaylorandfrancis.com A well-known example is anandamide, an endocannabinoid that interacts with cannabinoid receptors. wikipedia.orgnih.gov Another example is oleamide, the primary amide of oleic acid, which has been identified as a signaling molecule involved in the regulation of sleep. nih.gov The diverse functionalities of fatty acid amides, from regulating physiological processes to acting as chemical messengers, underscore their importance in biological and chemical systems. lipotype.comnih.gov This broad functional scope provides a rich context for understanding the potential applications of synthetic derivatives like Hexamethylene bis-hydroxystearamide.
Significance of Diamide (B1670390) Architectures in Supramolecular Chemistry and Materials Science
Diamide architectures, such as that found in this compound, are of particular interest in supramolecular chemistry. The amide groups are capable of forming strong, directional hydrogen bonds, which are fundamental to the self-assembly of molecules into well-defined, higher-order structures. chinaplasonline.comnih.gov This ability to self-assemble is a cornerstone of supramolecular chemistry, enabling the construction of complex and functional architectures from molecular components. nih.govfrontiersin.org
The presence of two amide groups in a single molecule, as in a diamide, allows for the formation of extended hydrogen-bonded networks. In the case of this compound, the additional hydroxyl groups on the stearamide chains further contribute to the hydrogen bonding capacity, enhancing the stability and complexity of the resulting supramolecular structures. chinaplasonline.comacs.org These self-assembled structures can manifest as fibers, ribbons, or sheets, which in turn can entrap solvent molecules to form gels, a phenomenon known as organogelation. acs.org The thixotropic properties observed in some applications of this compound are a direct result of these reversible, non-covalent interactions. chinaplasonline.comvt-chemical.com The ability to form robust gels and other supramolecular assemblies makes diamides like this compound valuable in applications ranging from rheology modifiers in coatings and greases to structuring agents in consumer products. vt-chemical.com
Structure
2D Structure
Properties
IUPAC Name |
12-hydroxy-N-[6-(12-hydroxyoctadecanoylamino)hexyl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84N2O4/c1-3-5-7-23-31-39(45)33-25-17-13-9-11-15-19-27-35-41(47)43-37-29-21-22-30-38-44-42(48)36-28-20-16-12-10-14-18-26-34-40(46)32-24-8-6-4-2/h39-40,45-46H,3-38H2,1-2H3,(H,43,47)(H,44,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPIOTOKMJNFSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)NCCCCCCNC(=O)CCCCCCCCCCC(CCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052214 | |
| Record name | Octadecanamide, N,N'-1,6-hexanediylbis[12-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
681.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Octadecanamide, N,N'-1,6-hexanediylbis[12-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
55349-01-4 | |
| Record name | N,N′-1,6-Hexanediylbis[12-hydroxyoctadecanamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55349-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexamethylene bis-hydroxystearamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055349014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanamide, N,N'-1,6-hexanediylbis[12-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanamide, N,N'-1,6-hexanediylbis[12-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXAMETHYLENE BIS-HYDROXYSTEARAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FS31BFC0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Hexamethylene Bis Hydroxystearamide and Analogous Amide Compounds
General Principles of Amide Bond Formation in Organic Synthesis
The formation of an amide bond is a cornerstone of organic chemistry, vital for the synthesis of a vast array of molecules from pharmaceuticals to polymers. numberanalytics.com Amides are characterized by a carbonyl group linked to a nitrogen atom. numberanalytics.com The synthesis of these bonds is one of the most frequently performed reactions in both academic research and industrial processes. ucl.ac.uk
The most direct conceptual route to an amide is the condensation reaction between a carboxylic acid and an amine. highfine.com However, this direct reaction presents challenges. Carboxylic acids are acidic and amines are basic, leading to a rapid acid-base reaction that forms a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.orglibretexts.orgrsc.org To overcome this, the reaction typically requires heating the salt to temperatures above 100°C, often as high as 160-180°C, to drive off water and form the amide bond. libretexts.orglibretexts.orgmdpi.com This thermal condensation is generally limited to substrates that can withstand such high temperatures. mdpi.com
To facilitate amide formation under milder conditions, activating agents are often employed. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. libretexts.orgd-nb.info Common activating agents, also known as coupling reagents, include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium salts like HATU and HBTU. numberanalytics.comlibretexts.org The reaction of a carboxylic acid with an acid halide, such as thionyl chloride or oxalyl chloride, to form a highly reactive acyl chloride intermediate is another classic and effective method. d-nb.info This acyl chloride then readily reacts with an amine to produce the amide.
Table 1: Common Methods for Amide Bond Formation
| Method | Reactants | Conditions | Key Features |
|---|---|---|---|
| Direct Thermal Condensation | Carboxylic Acid + Amine | High temperatures (>160°C) mdpi.com | Simple, atom-economical; limited to thermally stable molecules. mdpi.com |
| Acid Chloride Method | Acid Chloride + Amine | Often requires cooling and a base to neutralize HCl byproduct. | Highly reactive, good yields; acid chloride can be harsh. |
| Coupling Reagents (e.g., DCC, EDC) | Carboxylic Acid + Amine + Coupling Reagent | Milder conditions than thermal condensation. | Forms a good leaving group, widely used in peptide synthesis. libretexts.orglibretexts.org |
In recent years, a significant focus has been placed on developing catalytic direct amidation methods that avoid the use of stoichiometric activating reagents, which generate large amounts of waste. ucl.ac.uk These catalytic processes are more atom-economical and align with the principles of green chemistry. mdpi.comdur.ac.uk The primary byproduct of the direct catalytic condensation of a carboxylic acid and an amine is water, a benign substance. dur.ac.ukcatalyticamidation.info
Various catalysts have been developed for this purpose, with boron-based catalysts being among the most common. ucl.ac.uk Boric acid and various boronic acids have proven effective in promoting amidation. ucl.ac.ukcatalyticamidation.info These reactions often require methods for water removal to drive the equilibrium towards the product, which can be achieved by adding a dehydrating agent like molecular sieves or by azeotropic distillation using a Dean-Stark apparatus. ucl.ac.ukcatalyticamidation.info Other metal-based catalysts, including those based on titanium, zirconium, and ruthenium, have also been successfully employed. d-nb.infocatalyticamidation.infonih.govorganic-chemistry.org
The choice of catalyst and reaction conditions depends on the reactivity of the specific carboxylic acid and amine substrates. catalyticamidation.info For instance, some catalysts are particularly effective for the amidation of hydroxy acids. mdpi.com These catalytic methods represent a more sustainable and efficient alternative to traditional stoichiometric approaches, offering benefits such as milder reaction conditions, reduced waste, and often simpler product purification. ucl.ac.ukcatalyticamidation.info
Table 2: Examples of Catalysts for Direct Amidation
| Catalyst Type | Examples | Typical Solvents | Key Advantages |
|---|---|---|---|
| Boron-Based | Boric Acid, Phenylboronic Acid, B(OCH₂CF₃)₃ ucl.ac.ukcatalyticamidation.infocatalyticamidation.info | Toluene (B28343), THF, tert-Butyl Acetate catalyticamidation.info | Widespread use, effective for many substrates, can be highly efficient. ucl.ac.uk |
| Titanium-Based | TiCl₄ d-nb.infonih.gov | Pyridine d-nb.infonih.gov | Effective for a broad range of substrates, preserves stereochemistry. d-nb.infonih.gov |
| Zirconium-Based | Zr-based catalysts catalyticamidation.info | Toluene mdpi.com | Can be highly reactive. catalyticamidation.info |
| Ruthenium-Based | RuH₂(PPh₃)₄ with NHC ligand organic-chemistry.org | Not specified | Allows direct coupling of alcohols and amines. organic-chemistry.org |
| Enzymatic | Candida antarctica lipase (B570770) B (CALB) nih.gov | Cyclopentyl methyl ether (CPME) nih.gov | Green and sustainable, high yields, mild conditions. nih.gov |
Specialized Synthetic Routes for Bis-Amide Structures
Bis-amides, such as Hexamethylene bis-hydroxystearamide, are molecules containing two amide linkages. Their synthesis generally involves the reaction of a dicarboxylic acid with a monoamine or, more commonly for this specific compound, a diamine with a monocarboxylic acid. researchgate.netnih.govnih.gov
The synthesis of this compound is achieved through the condensation reaction between two equivalents of 12-hydroxystearic acid and one equivalent of a diamine, specifically hexamethylenediamine (B150038) (1,6-hexanediamine). This reaction forms two amide bonds, linking the fatty acid chains to the hexamethylene spacer.
The general principles of amidation apply here. The reaction can be carried out thermally, by heating the reactants to drive off water. Alternatively, catalytic methods or the use of coupling reagents can be employed to achieve the transformation under milder conditions, potentially improving the purity of the final product by minimizing side reactions that can occur at high temperatures. The presence of the hydroxyl group on the fatty acid chain is a key feature of the final molecule and must be stable under the chosen reaction conditions. chinaplasonline.comvt-chemical.com
The precursor, 12-hydroxystearic acid, is typically derived from the hydrogenation of ricinoleic acid, which is the primary fatty acid component of castor oil, a readily available plant oil. chinaplasonline.com This makes this compound a product with significant bio-based content. The use of fatty acids from biological sources is a key strategy in sustainable chemistry. google.com
Derivatization of fatty acids is a common practice to create a wide range of functional molecules. researchgate.net The carboxylic acid group is a versatile handle for chemical modification, most commonly through conversion to esters or amides. mdpi.comnih.gov For the synthesis of amides, the fatty acid can be activated, for instance, by converting it to its corresponding acyl chloride or by using coupling reagents before reacting it with an amine. google.com In the context of producing bis-amides, this derivatized fatty acid would then be reacted with a diamine.
Optimization of Synthetic Conditions for High Purity and Controlled Yield
Achieving high purity and a controlled yield is critical in the chemical synthesis of compounds like this compound for industrial applications. ucl.ac.ukd-nb.info Optimization involves carefully controlling several reaction parameters.
Stoichiometry: The molar ratio of the reactants, 12-hydroxystearic acid and hexamethylenediamine, must be carefully controlled. A precise 2:1 ratio is theoretically required. Deviating from this can lead to incomplete reaction or the formation of mono-amide byproducts, complicating purification.
Temperature: In thermal condensation methods, the temperature must be high enough to eliminate water and drive the reaction to completion but not so high as to cause degradation of the reactants or products. mdpi.com For catalytic reactions, the optimal temperature will depend on the specific catalyst used, with many modern systems operating at significantly lower temperatures than traditional thermal methods. ucl.ac.uk
Catalyst Selection: In catalytic approaches, the choice of catalyst is crucial. An ideal catalyst would provide a high reaction rate, operate under mild conditions, be cost-effective, and lead to high selectivity for the desired bis-amide product with minimal side-product formation. ucl.ac.ukcatalyticamidation.info
Water Removal: As water is a byproduct of the condensation, its efficient removal is key to shifting the reaction equilibrium towards the product and achieving high conversion. ucl.ac.ukhighfine.comcatalyticamidation.info This can be managed through azeotropic distillation (e.g., with a Dean-Stark trap) or the use of in-situ drying agents like molecular sieves. ucl.ac.uk The latter method often allows for reactions at lower temperatures. catalyticamidation.info
Solvent: The choice of solvent can influence reaction rates and solubility of reactants and products. catalyticamidation.info For many catalytic amidations, non-polar aprotic solvents like toluene are commonly used, especially when azeotropic water removal is employed. mdpi.comcatalyticamidation.info
By systematically optimizing these parameters, it is possible to develop a robust and efficient process for the synthesis of this compound with high purity and yield.
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,6-hexanediamine |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| 12-hydroxystearic acid |
| B(OCH₂CF₃)₃ |
| Boric Acid |
| Candida antarctica lipase B (CALB) |
| Cyclopentyl methyl ether (CPME) |
| Dicyclohexylcarbodiimide (DCC) |
| This compound |
| Hexamethylenediamine |
| Oxalyl chloride |
| Phenylboronic Acid |
| Ricinoleic acid |
| RuH₂(PPh₃)₄ |
| Thionyl chloride |
| TiCl₄ |
| Toluene |
| tert-Butyl Acetate |
Advanced Spectroscopic and Structural Characterization of Hexamethylene Bis Hydroxystearamide
High-Resolution Spectroscopic Techniques for Molecular Elucidation
High-resolution spectroscopy is fundamental to confirming the identity and understanding the chemical environment of Hexamethylene bis-hydroxystearamide. Techniques such as NMR, FTIR, and Mass Spectrometry each provide unique and complementary pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the structure of this compound by mapping the local chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. Although specific, detailed experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its known structure, which consists of two hydroxystearamide chains linked by a hexamethylene bridge.
¹H NMR: The proton NMR spectrum would be characterized by several key regions.
Amide Protons (N-H): A signal, typically a triplet due to coupling with the adjacent CH₂ group, would be expected in the region of 5.5-8.5 ppm. Its exact position and broadness can be influenced by solvent, temperature, and the extent of hydrogen bonding.
Hydroxyl Protons (O-H): The protons of the two hydroxyl groups would likely appear as a broad signal, the chemical shift of which is highly variable and dependent on concentration and solvent.
Methine Proton (CH-OH): The proton on the carbon bearing the hydroxyl group (C12) would appear as a multiplet, expected around 3.6 ppm.
Methylene (B1212753) Protons (CH₂): The spectrum would contain a complex series of overlapping signals for the numerous methylene groups in the aliphatic chains and the hexamethylene linker, typically found between 1.2-2.2 ppm. The CH₂ groups adjacent to the amide carbonyls (α-CH₂) would be shifted downfield (around 2.2 ppm), while those adjacent to the amide nitrogens would be expected around 3.2 ppm.
Terminal Methyl Protons (CH₃): The protons of the terminal methyl groups of the stearamide chains would produce a signal, likely a triplet, at the most upfield region of the spectrum, around 0.9 ppm.
¹³C NMR: The carbon NMR spectrum provides complementary information on the carbon skeleton.
Carbonyl Carbons (C=O): The two equivalent amide carbonyl carbons would be the most downfield signals, anticipated in the 170-175 ppm range.
Hydroxylated Carbons (CH-OH): The carbons attached to the hydroxyl groups (C12) would resonate in the 65-75 ppm region.
Aliphatic Carbons (CH₂ and CH₃): The long polymethylene chains and the hexamethylene linker would generate a series of signals between approximately 20-40 ppm. The terminal methyl carbons would be the most upfield signal, typically around 14 ppm.
Analysis of related long-chain fatty acid amides supports these predicted chemical shift regions. mdpi.com The precise assignment of each signal would require advanced 2D NMR techniques such as COSY and HSQC.
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the key functional groups within the this compound molecule and analyzing the significant intermolecular forces, particularly hydrogen bonding, that dictate its physical properties. Primary and secondary amides, like the one , exhibit strong hydrogen bonding, which significantly influences their melting points and solubility. researchgate.net
The FTIR spectrum of this compound in the solid state would be expected to show several characteristic absorption bands:
N-H Stretching: A prominent band associated with the stretching vibration of the N-H bond in the secondary amide groups would appear in the region of 3300-3400 cm⁻¹. The position and broadness of this peak are direct indicators of the strength of hydrogen bonding.
O-H Stretching: A broad absorption band from the hydroxyl (-OH) groups is also expected, typically in the 3200-3600 cm⁻¹ range. This band often overlaps with the N-H stretching band, reflecting the participation of both groups in hydrogen-bonded networks.
C-H Stretching: Intense absorptions corresponding to the symmetric and asymmetric stretching vibrations of the numerous methylene (CH₂) and methyl (CH₃) groups in the long aliphatic chains would be observed between 2850 and 3000 cm⁻¹.
Amide I Band (C=O Stretching): A very strong and sharp absorption peak, known as the Amide I band, is characteristic of the C=O stretching vibration. For solid-state secondary amides, this band typically appears between 1630 and 1680 cm⁻¹. Its precise frequency is sensitive to hydrogen bonding.
Amide II Band (N-H Bending): Another characteristic band for secondary amides, the Amide II band, arises from a combination of N-H in-plane bending and C-N stretching vibrations. It is found in the 1510-1570 cm⁻¹ region.
The presence and characteristics of these bands, particularly the N-H, O-H, and Amide I bands, confirm the molecular structure and provide direct evidence of the extensive intermolecular hydrogen bonding that defines the supramolecular assembly of the compound in its solid form.
Mass Spectrometry (MS) is a critical technique for determining the precise molecular weight and investigating the structural integrity of this compound through its fragmentation patterns. Given the compound's high molecular weight and low volatility, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are most suitable.
High-Resolution Mass Spectrometry (HRMS) can provide an extremely accurate mass measurement. The calculated monoisotopic mass of this compound (C₄₂H₈₄N₂O₄) is 680.6431 Da. nih.gov Experimental HRMS analysis would be expected to confirm this value with high precision.
Cleavage of the C-N bond of the amide linkage.
Loss of the hydroxystearoyl moiety.
Cleavage along the hexamethylene linker.
Loss of water (H₂O) from the hydroxyl group.
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of this molecule, providing a basis for advanced ion mobility-mass spectrometry studies. uni.lu
| Adduct | m/z (Predicted) | Predicted CCS (Ų) |
| [M+H]⁺ | 681.65038 | 287.3 |
| [M+Na]⁺ | 703.63232 | 292.6 |
| [M-H]⁻ | 679.63582 | 275.7 |
| [M+NH₄]⁺ | 698.67692 | 285.6 |
| [M+K]⁺ | 719.60626 | 295.4 |
| [M+H-H₂O]⁺ | 663.64036 | 283.7 |
Table 1: Predicted m/z and Collision Cross Section (CCS) values for various adducts of this compound. Data sourced from computational predictions. uni.lu
Solid-State Structural Analysis for Crystalline and Supramolecular Architectures
The arrangement of molecules in the solid state is crucial for understanding the macroscopic properties of materials. X-ray diffraction techniques are the definitive methods for probing these crystalline and supramolecular architectures.
X-ray Diffraction (XRD) is the primary technique used to analyze the structure of crystalline and semi-crystalline materials. For a polycrystalline powder sample of this compound, which is described as a dry powder or small flakes, XRD would provide information on its degree of crystallinity and the spacing between crystal lattice planes. nih.govalfa-chemistry.com
An XRD experiment involves directing a beam of X-rays at the sample and measuring the scattering angles at which constructive interference occurs, according to Bragg's Law (nλ = 2d sinθ). youtube.com The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. mpg.de
For this compound, the long aliphatic chains and the regular spacing of amide and hydroxyl groups capable of hydrogen bonding would be expected to promote a degree of ordered packing, leading to a semi-crystalline structure. The XRD pattern would likely exhibit a series of sharp or broad peaks at specific 2θ angles, corresponding to the repeating d-spacings of the crystal lattice. Analysis of these peak positions could yield the unit cell parameters of the crystalline domains. However, detailed, publicly available XRD patterns for this specific compound have not been identified.
Single-Crystal X-ray Crystallography (SCXRD) stands as the most powerful method for determining the precise three-dimensional structure of a molecule and its arrangement within a crystal lattice, providing definitive data on bond lengths, bond angles, and torsional angles.
For this technique to be applied to this compound, a single crystal of suitable size and quality would first need to be grown. This can be a significant challenge for large, flexible molecules with multiple hydrogen bonding sites, which may favor the formation of microcrystalline powders over large, well-ordered single crystals.
If a suitable crystal were obtained, SCXRD analysis would reveal:
The exact conformation of the two hydroxystearamide chains.
The conformation of the central hexamethylene linker.
The precise geometry of the intermolecular hydrogen bonding network involving the amide (N-H···O=C) and hydroxyl (O-H···O) groups.
The detailed packing arrangement of the molecules, defining the unit cell and space group.
As of now, there are no published reports detailing the single-crystal X-ray structure of this compound. Such a structure would be invaluable for understanding the relationship between its molecular conformation, supramolecular assembly, and macroscopic properties.
X-ray Diffraction (XRD) for Atomic Arrangement and Crystal Lattice Parameters
Powder X-ray Diffraction for Polymorph Identification and Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying crystalline phases and studying polymorphism in solid materials. Different crystalline forms, or polymorphs, of a compound can have distinct physical properties. A thorough search of scientific databases yielded no specific studies that present or analyze the PXRD patterns of this compound to identify its polymorphs or detail its crystalline phases. While general information on PXRD techniques is abundant, its direct application to this compound is not documented in the available literature. govinfo.govnist.govnist.gov
Electron Microscopy for Morphological Characterization and Visualization of Self-Assembled Structures (e.g., AFM, SEM)
Electron microscopy techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful tools for visualizing the surface morphology and self-assembled structures of materials at the micro- and nanoscale. Long-chain fatty acid amides, a class to which this compound belongs, are known to form complex structures. researchgate.netresearchgate.net However, no specific SEM or AFM studies detailing the morphology or self-assembly of this compound could be located.
Hirshfeld Surface Analysis for Intermolecular Interaction Contributions to Crystal Packing
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into crystal packing. This analysis requires crystallographic information file (CIF) data from single-crystal X-ray diffraction. A search for Hirshfeld surface analysis performed on this compound did not yield any results, indicating a lack of publicly available crystal structure data for this compound.
Advanced Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods are essential for determining the purity of a compound and for its quantitative analysis in various matrices. While general methods for the analysis of fatty acid amides exist, specific, validated methods for this compound are not described in the available literature. nih.govnih.govresearchgate.net
Liquid Chromatography (LC) Based Methodologies
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS), is a standard technique for the analysis of non-volatile compounds like fatty acid amides. nih.govnih.govnih.gov These methods are used to separate components in a mixture, assess purity, and perform quantification. Despite the suitability of LC methods for this class of compounds, no specific HPLC or LC-MS methods developed or validated for the purity assessment or quantitative analysis of this compound have been published.
Supramolecular Chemistry and Self Assembly Phenomena of Hexamethylene Bis Hydroxystearamide
Role of Intermolecular Interactions in Network Formation and Stability
The stability and morphology of the self-assembled structures of Hexamethylene bis-hydroxystearamide are dictated by a hierarchy of non-covalent interactions. These interactions, primarily hydrogen bonding, create the primary fibrous structures that subsequently form a macroscopic gel network.
The molecular structure of this compound, which includes two amide groups and two hydroxyl groups, is central to its self-assembly behavior. These functional groups are potent sites for hydrogen bonding, a highly directional and specific non-covalent interaction. The amide groups can participate in N-H···O=C hydrogen bonds, leading to the formation of one-dimensional chains or tapes. This intermolecular hydrogen bonding between the amide functionalities is a primary driving force for the initial aggregation of the molecules.
Furthermore, the hydroxyl groups present on the stearamide chains introduce an additional layer of complexity and control over the self-assembly process. These hydroxyl groups can form hydrogen bonds with other hydroxyl groups (O-H···O) or with the amide carbonyls (O-H···O=C). This dual hydrogen-bonding capability allows for the formation of more intricate and stable three-dimensional networks. The presence of both amide and hydroxyl groups facilitates a cooperative hydrogen-bonding network, significantly enhancing the stability of the resulting fibrillar structures. The specific arrangement of these hydrogen bonds dictates the packing of the molecules and the ultimate morphology of the self-assembled aggregates.
Additionally, depending on the solvent environment, solvophobic effects can also contribute to the self-assembly process. In a more polar solvent, the nonpolar alkyl chains will tend to aggregate to minimize their contact with the solvent molecules, further promoting the formation of the fibrillar network. The interplay between the specific, directional hydrogen bonds and the non-specific, weaker van der Waals forces and solvophobic effects governs the delicate balance that leads to the formation of stable, self-assembled structures.
Formation and Characterization of Ordered Supramolecular Structures
The transition from individual molecules to a macroscopic gel involves the hierarchical organization of this compound into well-defined, ordered supramolecular structures. This process is often initiated by a change in temperature or solvent composition.
The formation of Self-Assembled Fibrillar Networks (SAFINs) by this compound begins with the nucleation of a small number of molecules into an initial aggregate. This nucleation event is driven by the intermolecular interactions discussed previously. Once a stable nucleus is formed, it serves as a template for further growth. This growth typically occurs in a one-dimensional fashion, leading to the formation of long, thin fibers. This anisotropic growth is a hallmark of many organogelators and is a direct consequence of the directional nature of the hydrogen bonding.
As these primary fibers grow, they can entangle and interact at junction zones, leading to the formation of a three-dimensional network that permeates the entire volume of the solvent. The solvent becomes physically trapped within the pores of this network, resulting in the formation of a gel. The properties of the resulting gel are highly dependent on the morphology of the SAFIN, including the fiber diameter, length, and the density of entanglement points.
The self-assembly of this compound can also be viewed as a crystallization process. In this context, the formation of the fibrillar network is a result of crystallization-driven self-assembly. When a solution of the gelator is cooled from a high temperature, it becomes supersaturated, providing the thermodynamic driving force for crystallization. However, due to the strong, directional interactions, the crystallization process is anisotropic, leading to the formation of high-aspect-ratio crystalline fibers rather than macroscopic single crystals.
This process can be understood through classical crystallization theory, involving nucleation and growth. The unique molecular structure of this compound, with its combination of flexible and rigid segments and multiple hydrogen-bonding sites, favors the formation of these extended fibrillar crystalline structures. The final morphology of the network is influenced by factors that affect crystallization kinetics, such as the cooling rate and the presence of impurities or additives.
Rheological and Structural Implications in Supramolecular Gel Systems
The macroscopic properties of gels formed by this compound are a direct reflection of their underlying supramolecular structure. Rheology, the study of the flow and deformation of matter, provides a powerful tool to probe the mechanical properties of these materials and to correlate them with their microscopic structure.
Supramolecular gels of this compound typically exhibit viscoelastic behavior. At low strains, they behave as elastic solids, storing deformational energy. This solid-like behavior is due to the presence of the continuous, three-dimensional fibrillar network. However, at higher strains, the network can be disrupted, and the material may begin to flow, exhibiting viscous properties. The transition from elastic to viscous behavior, known as the yield point, is a key characteristic of these materials.
The strength of the gel, often quantified by the storage modulus (G'), is directly related to the density and strength of the fibrillar network. A denser network with stronger intermolecular interactions will result in a stiffer gel with a higher G'. The rheological properties of these gels can be tuned by controlling the self-assembly conditions, such as the concentration of the gelator, the solvent used, and the thermal history of the sample. This tunability makes this compound a versatile component in a variety of applications where the control of rheology is important.
Gelation Properties in Diverse Organic Solvent Environments
For instance, amide derivatives of (R)-12-hydroxystearic acid have demonstrated the ability to gel various organic solvents, with some derivatives being exceptionally efficient, requiring less than 1 wt% to form a gel at room temperature. nih.gov The self-assembled fibrillar networks in these gels are often composed of spherulitic structures, the dimensions of which can be influenced by the cooling rate of the precursor sol phase. nih.gov
To illustrate the gelation capabilities, the following table, based on typical behavior of similar low molecular weight gelators, outlines the expected gelation properties of this compound in a variety of organic solvents.
| Solvent | Polarity Index | Expected Gelation Behavior |
| n-Hexane | 0.1 | Gelation expected |
| Toluene (B28343) | 2.4 | Gelation expected |
| Chloroform | 4.1 | Gelation may be weak or absent |
| Acetone | 5.1 | Gelation unlikely |
| Ethanol | 5.2 | Gelation unlikely |
| Water | 10.2 | No gelation |
Note: This table is predictive and based on the behavior of analogous compounds. The actual gelation performance of this compound may vary.
Thixotropic Behavior and Viscoelastic Characteristics of Gels
Gels formed from this compound exhibit notable thixotropic and viscoelastic properties. Thixotropy is the phenomenon where a gel becomes fluid when subjected to shear stress (e.g., shaking or stirring) and returns to a gel state upon standing. This behavior is a hallmark of the reversible nature of the non-covalent interactions that form the gel network.
The viscoelasticity of these gels, characterized by the storage modulus (G') and the loss modulus (G''), provides quantitative insight into their mechanical properties. The storage modulus represents the elastic component (the ability to store deformation energy), while the loss modulus represents the viscous component (the dissipation of energy as heat). In a gel state, G' is typically greater than G'', indicating a more solid-like behavior.
Some organogels derived from (R)-12-hydroxystearic acid derivatives have shown remarkable thixotropic properties, with the ability to recover a significant portion of their viscoelasticity within seconds after the cessation of destructive shear strain. nih.gov This rapid recovery is significantly faster than that observed in many other organogels with crystalline fibrillar networks. nih.gov
The following data tables present hypothetical yet representative rheological data for a gel of this compound in an organic solvent, illustrating its thixotropic and viscoelastic characteristics.
Table 1: Thixotropic Loop Test of a this compound Gel
| Shear Rate (s⁻¹) | Viscosity (Pa·s) - Increasing Shear | Viscosity (Pa·s) - Decreasing Shear |
| 1 | 100 | 50 |
| 10 | 50 | 25 |
| 100 | 10 | 8 |
| 10 | 15 | 12 |
| 1 | 30 | 28 |
This table demonstrates the decrease in viscosity as the shear rate is increased and the lower viscosity on the return sweep, which is characteristic of a thixotropic material.
Table 2: Oscillatory Rheology Data for a this compound Gel
| Angular Frequency (rad/s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| 0.1 | 500 | 50 |
| 1 | 550 | 60 |
| 10 | 600 | 75 |
| 100 | 650 | 90 |
This data shows that the storage modulus (G') is consistently higher than the loss modulus (G''), confirming the solid-like, elastic nature of the gel.
Crystallization Nucleation Mechanisms and Kinetics Influenced by Hexamethylene Bis Hydroxystearamide
Hexamethylene bis-hydroxystearamide as a Nucleating Agent in Polymer Matrices
This compound, a diamide (B1670390) compound, has been recognized for its efficacy as a nucleating agent in several semicrystalline polymers. Its molecular structure, characterized by a central hexamethylene spacer flanked by two hydroxystearamide groups, facilitates its function in promoting the formation of crystalline structures within a polymer melt. The presence of both hydrogen-bonding amide groups and long alkyl chains allows for specific interactions at the interface between the additive and the polymer matrix, a critical factor in its nucleating activity.
Elucidation of Heterogeneous Nucleation Pathways
The primary mechanism by which this compound induces crystallization is through heterogeneous nucleation. In this process, the solid surface of the nucleating agent acts as a template for the alignment and ordering of polymer chains from the melt, bypassing the higher energy barrier associated with spontaneous, homogeneous nucleation. The specific nature of the crystalline structure of this compound itself, often forming fibrillar or lamellar self-assembled structures within the polymer matrix, provides a high surface area for polymer chain adsorption and subsequent crystal growth. This templating effect is believed to arise from a combination of topographical features and specific chemical interactions, such as hydrogen bonding between the amide groups of the nucleating agent and polar groups or segments within the polymer chain.
Impact on Polymer Crystallization Behavior and Morphology
Influence on Crystallization Temperature (Tc) and Incubation Time
The presence of this compound typically leads to an increase in the crystallization temperature (Tc) observed during non-isothermal cooling from the melt. This is a direct indicator of its nucleating efficacy; crystallization can commence at a lower degree of supercooling because the energy barrier has been reduced. Consequently, the incubation time, which is the period required for the formation of stable nuclei to begin, is substantially shortened.
Modulation of Crystalline Morphology (e.g., Spherulite Formation, Crystal Domain Size and Distribution)
The morphology of semicrystalline polymers is often characterized by the presence of spherulites, which are spherical superstructures of radiating lamellar crystals. The introduction of this compound has a significant impact on this morphology. By increasing the density of nucleation sites, it promotes the formation of a larger number of smaller spherulites. This refinement of the spherulitic structure is a direct result of the numerous growth centers initiated by the nucleating agent. The growth of these spherulites is impeded by their impingement on neighboring spherulites, leading to a finer and more uniform crystalline texture throughout the material. This modulation of the crystal domain size and distribution is a critical factor in improving the optical and mechanical properties of the polymer, such as clarity and toughness.
Kinetic Modeling of Polymer Crystallization Processes
The study of crystallization kinetics is essential for understanding the rate and mechanism of crystal growth in polymers. The presence of this compound significantly accelerates the crystallization process by providing surfaces for heterogeneous nucleation, a phenomenon that can be quantitatively described using established kinetic models.
The Avrami equation is a widely used model to analyze the kinetics of phase transformation, such as the crystallization of polymers under isothermal conditions. nih.gov The general form of the Avrami equation describes the evolution of the relative crystalline fraction, X(t), over time (t). For non-isothermal crystallization, which is more relevant to industrial processing, modified Avrami models are employed to account for the changing temperature. nih.gov
Studies on similar systems, such as polylactic acid (PLA) nucleated with ethylene (B1197577) bis-stearamide (EBS), show that nucleating agents can dramatically reduce the crystallization half-time, which is the time required to reach 50% of the final crystallinity. nih.gov This acceleration is a direct consequence of the increased number of nucleation sites provided by the additive.
Table 1: Representative Avrami Parameters for a Polymer With and Without a Nucleating Agent (NA) like this compound under Isothermal Conditions This table presents illustrative data to demonstrate the typical effect of a nucleating agent.
| Sample | Crystallization Temp. (°C) | Avrami Exponent (n) | Rate Constant (k) (min⁻ⁿ) | Crystallization Half-Time (t₀.₅) (min) |
|---|---|---|---|---|
| Pure Polymer | 125 | 3.1 | 0.025 | 5.1 |
The Lauritzen-Hoffman (LH) theory is a fundamental model that describes the kinetics of polymer crystal growth by focusing on the processes of secondary surface nucleation. mdpi.com The theory explains how polymer chains deposit onto an existing crystal surface and the energetic barriers associated with this process. wikipedia.org It provides a framework for analyzing the growth rate of polymer crystals as a function of temperature. mdpi.com
The LH theory breaks down crystal growth into two competing rates: the rate of secondary nucleation (addition of a new chain to the crystal surface) and the rate of lateral growth (spreading of that chain along the surface). wikipedia.org The theory defines different regimes (I, II, and III) of crystallization based on which of these rates is dominant. By adding a nucleating agent like this compound, the energy barrier for initial (primary) nucleation is significantly lowered. This allows crystallization to occur at higher temperatures and faster rates.
Analysis using the LH model allows for the calculation of key thermodynamic parameters, such as the surface free energies of the crystal. The nucleation parameter, Kg, derived from Lauritzen-Hoffman plots, is a measure of the energy barrier to nucleation. The presence of this compound typically results in a lower value of Kg, confirming its role in reducing the thermodynamic barrier to crystal formation.
Table 2: Illustrative Lauritzen-Hoffman Nucleation Parameters for a Polymer System This table presents illustrative data to demonstrate the typical effect of a nucleating agent.
| Sample | Nucleation Parameter (Kg) (x 10⁵ K²) | Surface Free Energy (σe) (erg/cm²) |
|---|---|---|
| Pure Polymer | 2.5 | 65 |
Interfacial Interactions and Polymer Conformation Changes During Nucleation
The effectiveness of a nucleating agent is intrinsically linked to the specific interactions occurring at the interface between the agent's surface and the polymer melt. These interactions are responsible for reducing the nucleation energy barrier and templating the arrangement of polymer chains.
This compound possesses functional groups capable of forming strong hydrogen bonds: the amide (-CONH-) groups and the terminal hydroxyl (-OH) groups. frontiersin.org In polymers that contain complementary functional groups (hydrogen bond acceptors) such as polyesters, polyamides, or polyurethanes with their carbonyl (C=O) or ester groups, strong intermolecular hydrogen bonds can form at the interface. nih.govresearchgate.net
These specific interactions act as anchor points, attracting polymer chains to the surface of the nucleating agent and holding them in place. This localized ordering of polymer segments significantly reduces the entropic penalty associated with nucleation, thereby facilitating the formation of a stable crystal nucleus. nih.gov The strength and density of these hydrogen bonds are crucial factors determining the nucleation efficiency. The dual presence of both amide and hydroxyl groups in this compound provides multiple opportunities for such interactions, enhancing its effectiveness.
The process of crystallization requires polymer chains, which are randomly coiled in the molten state, to adopt a more ordered, regular conformation. The surface of a crystalline nucleating agent like this compound acts as a template for this process.
As polymer chains are drawn to the nucleator surface through interfacial interactions like hydrogen bonding, they are forced to align with the ordered structure of the substrate. This templating effect induces a conformational change in the polymer segments from a disordered coil to a more extended or regularly folded chain arrangement. nih.gov This induced ordering is a critical precursor to the formation of a stable crystalline lamella. The long aliphatic chains of the this compound molecule can further promote this alignment through van der Waals interactions with the polymer backbone, creating an environment that is energetically favorable for crystallization to begin.
Theoretical and Computational Investigations of Hexamethylene Bis Hydroxystearamide
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a robust computational method for determining the electronic structure and energies of polyatomic systems. frontiersin.org It is widely used to analyze molecular geometries, bonding characteristics, and reactivity, providing a fundamental understanding of a molecule's chemical nature.
DFT calculations can be employed to optimize the geometry of Hexamethylene bis-hydroxystearamide and to analyze its electronic properties. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more polarizable and chemically more reactive.
Global chemical reactivity descriptors can be calculated to predict stability and reactivity. researchgate.net These descriptors provide a quantitative measure of different aspects of a molecule's reactivity.
Table 1: Theoretical DFT-Based Reactivity Descriptors
| Descriptor | Formula | Significance |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution or charge transfer. researchgate.net A higher value indicates greater stability. |
| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | μ2 / 2η | Measures the energy stabilization when the system acquires additional electronic charge. |
Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme to identify electron-rich and electron-poor regions. researchgate.net
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the highly electronegative oxygen atoms of the carbonyl (C=O) and hydroxyl (O-H) groups. researchgate.net
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are favorable for nucleophilic attack. researchgate.net The hydrogen atoms of the amide (N-H) and hydroxyl (O-H) groups would exhibit positive potential, making them key sites for hydrogen bonding.
Green/Yellow Regions: Represent areas of near-zero or intermediate potential, typically corresponding to the nonpolar hydrocarbon portions of the molecule.
The MEP map provides a clear visual guide to how the molecule will interact with other polar molecules, ions, or crystal surfaces, highlighting the primary sites for intermolecular forces. nih.gov
Table 2: Interpretation of MEP Map for this compound
| Molecular Region | Expected MEP Color | Potential Interaction Type |
| Carbonyl Oxygen (C=O) | Deep Red | Electrophilic Attack / Hydrogen Bond Acceptor |
| Hydroxyl Oxygen (-OH) | Red | Electrophilic Attack / Hydrogen Bond Acceptor |
| Amide Hydrogen (N-H) | Blue | Nucleophilic Attack / Hydrogen Bond Donor |
| Hydroxyl Hydrogen (-OH) | Blue | Nucleophilic Attack / Hydrogen Bond Donor |
| Aliphatic Chains (-CH2-) | Green / Yellow | Van der Waals / Nonpolar Interactions |
The structure of this compound, with its two amide groups and two hydroxyl groups, allows for the formation of extensive intermolecular hydrogen bond networks. Hydrogen bonds play a determinant role in the aggregation and crystalline structure of the material, as they are highly directional and relatively strong. nih.gov
DFT calculations can predict the geometry and strength of these hydrogen bonds. The primary motifs would involve:
N-H···O=C: Hydrogen bonding between the amide hydrogen of one molecule and the carbonyl oxygen of another. This is a classic and strong interaction in polyamides.
O-H···O=C: Interaction between the terminal hydroxyl hydrogen and a carbonyl oxygen.
O-H···O-H: Hydrogen bonding between the hydroxyl groups of two different molecules.
N-H···O-H: Interaction between an amide hydrogen and a hydroxyl oxygen.
Computational studies on similar systems have shown that a delicate balance of interactions determines the final structure. nih.gov By calculating the binding energies of different dimer configurations, it is possible to predict the most stable hydrogen bonding motifs. frontiersin.orgresearchgate.net These interactions are critical for the self-assembly of the molecules into ordered structures, such as fibers or lamellae, which in turn dictate the material's bulk properties like melting point and gelling ability.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions (Conceptual)
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation would model the atomic motions of one or more this compound molecules, providing insights into their conformational flexibility, aggregation behavior, and interactions with a surrounding medium (e.g., a solvent or a polymer matrix).
Conceptually, an MD simulation of this molecule could explore:
Conformational Changes: The long, flexible stearamide chains can adopt numerous conformations. MD simulations can reveal the most probable shapes the molecule assumes and the timescale of transitions between them.
Self-Assembly and Aggregation: By simulating multiple molecules, one can observe the process of self-assembly. The simulation would show how molecules approach each other and orient themselves to maximize favorable interactions, particularly hydrogen bonding and van der Waals forces, leading to the formation of larger aggregates.
Solvent Effects: Placing the molecule in a simulated solvent box would show how solvent molecules arrange around it and how this environment influences its conformation and aggregation tendencies.
Interaction with Surfaces: The simulation could model the molecule's behavior near a surface, which is relevant for applications as a coating or surface modifier.
These simulations provide a "computational microscope" to visualize complex processes that are difficult to observe directly through experiments. nih.gov
Computational Modeling of Binding Energies and Crystal Growth Inhibition Mechanisms
This compound is known to function as a crystal modifying agent, for instance, in waxes. Computational modeling can be used to understand the mechanism behind this function by calculating the binding energy of the additive to specific crystal surfaces.
The mechanism of crystal growth inhibition involves the adsorption of an additive molecule onto the active growth sites of a nascent crystal. This disrupts the regular, ordered packing of the host molecules, slowing or stopping further growth and often altering the crystal's shape (habit).
A computational approach to studying this would involve:
Building a Crystal Surface Model: A slab of the host crystal (e.g., a paraffin (B1166041) wax crystal) is constructed in the simulation software.
Positioning the Additive: A molecule of this compound is placed near the crystal surface.
Calculating Binding Energy: Using methods like DFT or specialized molecular mechanics force fields, the interaction energy between the additive molecule and the crystal surface is calculated. A strong, negative binding energy indicates favorable adsorption.
The simulation would likely show that the polar amide and hydroxyl groups of this compound bind strongly to any polar sites or defects on the crystal surface. The long, nonpolar aliphatic chains would then align with the nonpolar molecules of the host crystal (e.g., alkanes in wax), anchoring the additive in place. By occupying a growth site, the additive molecule acts as a "pinning point," sterically hindering the attachment of more host molecules and thereby modifying the crystal's growth.
Prediction of Nucleation Efficiency and Inhibitory Effects
Computational chemistry offers powerful tools for predicting the nucleation efficiency and inhibitory effects of additives like this compound. While specific computational studies focusing exclusively on this compound's nucleation efficiency are not extensively documented in publicly available literature, the principles from related systems, particularly other long-chain aliphatic amides, provide a strong framework for understanding its potential behavior.
Theoretical models, such as those based on Density Functional Theory (DFT), can be employed to investigate the molecular properties of this compound that govern its interaction with crystallizing species, such as waxes in crude oil. These models can elucidate the role of functional groups, molecular conformation, and electronic properties in the nucleation process.
For instance, studies on similar molecules like N,N'-ethylenebis(12-hydroxystearamide) (EBH) have shown that the presence of hydroxyl groups can significantly influence nucleation efficiency through hydrogen bonding with the host material. researchgate.net It is hypothesized that this compound would exhibit similar behavior, with its hydroxyl and amide groups acting as key interaction sites.
The inhibitory effects of this compound, particularly in preventing the agglomeration of crystals, can also be predicted computationally. Molecular dynamics (MD) simulations can model the interaction of the amide with growing crystal surfaces. These simulations can predict how the molecule adsorbs onto the crystal lattice, disrupting further growth and modifying the crystal habit. This disruption prevents the formation of large, interlocking crystal networks that can lead to issues like increased viscosity or deposition in pipelines.
The following table outlines key molecular descriptors for this compound that would be relevant for computational predictions of its nucleation and inhibition performance.
| Molecular Descriptor | Predicted Significance in Nucleation and Inhibition |
| Molecular Geometry | The long aliphatic chains are expected to co-crystallize with similar molecules (e.g., paraffins), while the central hexamethylene diamine linker and terminal hydroxyl groups provide specific interaction points. |
| Hydrogen Bonding Capability | The amide and hydroxyl groups are capable of forming strong hydrogen bonds, which can be crucial for its function as a nucleating agent or a growth inhibitor by interacting with polar components or other inhibitor molecules. |
| Surface Adsorption Energy | Calculations of the energy of adsorption onto specific crystal faces (e.g., of paraffin crystals) can predict the effectiveness of the molecule in modifying crystal growth. A higher adsorption energy would suggest a stronger inhibitory effect. |
| Conformational Flexibility | The ability of the molecule to adopt different conformations is critical for its ability to integrate into or disrupt a growing crystal lattice. MD simulations can explore the conformational landscape of the molecule in relevant environments. |
Correlation of Computational Data with Experimental Observations for Mechanistic Understanding
The synergy between computational modeling and experimental work is crucial for developing a comprehensive mechanistic understanding of how this compound functions. While direct correlative studies for this specific compound are not widely reported, the established methodologies in the broader field of wax inhibition and crystal modification provide a clear path for such investigations.
Experimental techniques like Differential Scanning Calorimetry (DSC) can determine the Wax Appearance Temperature (WAT) and the heat of crystallization of a system with and without the amide. ntnu.no These experimental results can be correlated with computational predictions of the binding energy between the inhibitor and the wax molecules. A strong correlation would validate the computational model and provide confidence in its predictive power.
For example, a significant depression of the WAT in experiments would be expected to correlate with strong interaction energies calculated through molecular modeling. Similarly, rheological measurements that show a reduction in the viscosity of a waxy oil upon addition of this compound can be explained by MD simulations that show the formation of smaller, less-interlocked crystals.
Cross-polarized microscopy (CPM) is another valuable experimental tool that allows for the visualization of crystal morphology. ntnu.no The observed changes in crystal size and shape upon the addition of this compound can be directly compared to the crystal structures predicted by MD simulations. For instance, if experiments show a transition from large, plate-like crystals to smaller, more spherical ones, the simulations should be able to reproduce this by showing how the inhibitor molecules preferentially adsorb to certain crystal faces, stunting their growth.
The table below illustrates how computational data could be correlated with experimental findings to elucidate the mechanism of action of this compound as a wax inhibitor.
| Computational Prediction | Corresponding Experimental Observation | Mechanistic Insight |
| High Adsorption Energy on (110) Crystal Face of Paraffin | Change in Crystal Habit from Needles to Plates (observed via CPM) | The inhibitor preferentially binds to the fastest-growing crystal faces, slowing their growth and altering the overall crystal shape. |
| Reduced Inter-crystal Interaction Energy in MD Simulations | Lowered Yield Stress and Viscosity in Rheological Tests | The inhibitor creates a steric hindrance layer around the crystals, preventing them from agglomerating into a rigid network. |
| Predicted Co-crystallization with Long-Chain n-alkanes | Depression of Wax Appearance Temperature (WAT) in DSC | The inhibitor integrates into the nascent crystal lattice, disrupting the packing and making it more difficult for the crystals to form, thus lowering the onset temperature of crystallization. |
By systematically comparing such computational predictions with experimental results, a detailed and validated model of this compound's function as a nucleation agent and crystal growth modifier can be developed. This understanding is critical for optimizing its use in various industrial applications.
Future Research Directions and Emerging Academic Applications
Design and Synthesis of Novel Hexamethylene bis-hydroxystearamide Derivatives with Tailored Supramolecular Properties
The next frontier in the study of this compound involves the strategic design and synthesis of novel derivatives to achieve specific, tailored functionalities. While research on this specific molecule's derivatives is emerging, principles from the broader field of amide-based supramolecular chemistry provide a clear roadmap. The rational design of new molecules will focus on modifying the three key components of the parent structure: the fatty acid chains, the diamine linker, and the hydroxyl groups.
Key synthetic strategies and their potential outcomes include:
Varying the Alkyl Chain Length: Modifying the length of the stearamide chains would directly influence the balance between hydrogen bonding and van der Waals interactions, affecting the solubility, gelation temperature (Tgel), and mechanical properties of the resulting organogels.
Introducing Unsaturation or Branching: Incorporating double bonds or branched chains into the fatty acid backbone could alter the packing efficiency of the molecules, leading to different fibrillar morphologies and, consequently, different rheological properties.
Functional Group Substitution: The hydroxyl groups on the stearamide chains are prime targets for chemical modification. Esterification or etherification could be used to attach new functional moieties, such as photoresponsive chromophores, redox-active units, or catalytic sites. This approach could lead to the development of "smart" materials that respond to external stimuli like light or chemical signals.
Recent successes in synthesizing novel bis-substituted aromatic amides for applications like antibiotics demonstrate the potential of creating functionally diverse amide-based molecules. nih.gov Similarly, the preparation of new acrylamide (B121943) derivatives for use as corrosion inhibitors highlights the broad applicability of tailored amide structures. nih.gov Applying these synthetic principles to the this compound scaffold could unlock a new generation of functional materials.
Advanced In-situ Characterization Techniques for Real-time Observation of Self-Assembly and Nucleation Processes
A fundamental understanding of how this compound molecules transition from a dissolved state to a structured, three-dimensional network is critical for controlling material properties. The early stages of this process, known as nucleation, are notoriously difficult to observe. nih.gov Future research will increasingly rely on advanced, in-situ characterization techniques to visualize these dynamic processes in real-time.
One of the most promising methods is in-situ transmission electron microscopy (TEM) . A novel approach using ionic liquids as solvents allows for the direct observation of nanoparticle nucleation and dissolution without the common problems of solvent evaporation. nih.gov This technique could be adapted to study this compound, providing unprecedented insights into the formation of prenucleation clusters and the subsequent growth of crystalline fibers. Observing these initial events would reveal how factors like solvent polarity, temperature, and cooling rate influence the final network structure. nih.gov
Other cutting-edge techniques that will be pivotal in this research area are summarized in the table below.
| Technique | Information Gained | Relevance to this compound |
| In-situ Small-Angle X-ray Scattering (SAXS) | Provides real-time data on the size, shape, and arrangement of self-assembled structures at the nanoscale. | Can track the evolution of fibrillar network formation during gelation, revealing kinetics and structural transitions. |
| In-situ Rheology coupled with Spectroscopy | Correlates changes in macroscopic mechanical properties (like viscosity and modulus) with molecular-level changes (detected by IR or Raman spectroscopy). | Allows for direct linking of hydrogen bond formation and conformational changes to the development of gel strength. |
| Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Images the sample in a vitrified (flash-frozen) state, preserving the delicate supramolecular structures present in the liquid phase. | Provides high-resolution snapshots of the self-assembled network at different stages of formation without artifacts from drying. nih.gov |
| Variable-Temperature Atomic Force Microscopy (VT-AFM) | Visualizes the surface topography of the assembling structures on a substrate as a function of temperature. | Can reveal the initial fiber formation, branching, and network development on a surface, offering clues to the bulk process. |
By employing these advanced methods, researchers can move beyond static pictures of the final gel state and develop a dynamic understanding of the self-assembly pathway, which is essential for the rational design of materials with predictable properties.
Rational Design Principles for Amide-Based Supramolecular Materials with Controlled Microstructures and Macro-Properties
The ultimate goal of studying this compound is to establish clear, predictable relationships between molecular structure, self-assembled microstructure, and final material properties. This "rational design" approach aims to create new supramolecular materials with precisely controlled characteristics. bohrium.comnih.gov The development of such principles relies on a deep understanding of the non-covalent interactions at play.
Key principles for the rational design of amide-based materials include:
Controlling Hydrogen Bond Directionality: The N-H···O=C hydrogen bonds are the primary drivers of the one-dimensional self-assembly into fibers. The molecular design must facilitate strong, directional hydrogen bonding. The geometry of the linker between amide groups is crucial for pre-organizing the molecules for effective assembly.
Tuning van der Waals and Hydrophobic Interactions: While hydrogen bonds provide the primary scaffolding, weaker van der Waals and hydrophobic interactions between the long alkyl chains are critical for fiber bundling and network formation. The length and nature of these chains dictate the packing density and stability of the fibers. nih.gov
Leveraging Solvent-Molecule Interactions: The choice of solvent is not passive. The solvent's polarity and its ability to form hydrogen bonds can compete with the self-assembly process. A key design principle is to choose a solvent that promotes intermolecular interactions over molecule-solvent interactions, thereby driving gelation.
By systematically applying these principles, researchers can aim to control specific macro-properties, such as designing a gelator that forms a transparent gel with high thermal stability or one that creates a network with a specific pore size for controlled release applications.
Exploration of this compound in Advanced Sustainable Chemical Processes and Functional Materials
Future applications of this compound and its derivatives are increasingly aligned with the principles of green chemistry and the development of high-performance functional materials.
A significant area of future research is the development of sustainable synthesis routes . The traditional production of key chemical building blocks often involves hazardous reagents and unsustainable feedstocks. For instance, a novel green method for synthesizing hexamethylene-1,6-dicarbamate from the biomass-derived platform molecule 5-hydroxymethylfurfural (B1680220) (5-HMF) has been proposed, avoiding the use of highly toxic phosgene. rsc.org Applying similar bio-based strategies to produce both the diamine and the fatty acid components of this compound would represent a major advance in sustainable chemical manufacturing. The use of fatty acids derived directly from plant oils is already a step in this direction. chinaplasonline.com
In the realm of functional materials , the inherent self-assembly properties of this compound make it an excellent scaffold for new technologies. Building on its current use as a rheology modifier and nucleating agent chinaplasonline.com, future research could explore its potential in:
Advanced Lubricants and Coatings: Derivatives could be designed to form robust, self-healing films on surfaces, providing superior lubrication or corrosion resistance.
Stimuli-Responsive Gels: By incorporating functional groups that respond to light, pH, or specific analytes, it is possible to create "smart" gels for applications in sensing, drug delivery, or switchable devices.
Template for Nanomaterials Synthesis: The fibrillar network of the organogel can be used as a template to direct the synthesis of inorganic nanoparticles or polymers, resulting in hybrid materials with ordered nanostructures.
Environmental Remediation: The hydrophobic nature of the organogel network could be harnessed to selectively absorb oils and organic pollutants from water, offering a potential tool for cleaning up environmental spills.
The exploration of these advanced applications will ensure that this compound remains a compound of significant academic and industrial interest.
Q & A
Q. Q1. What are the standard analytical methods for quantifying Hexamethylene Bis-Hydroxystearamide (HBH) in biological and environmental matrices?
Methodological Answer: HBH quantification typically involves hydrolysis to release hexamethylene diamine (HDA), followed by derivatization and chromatographic analysis. Gas chromatography-mass spectrometry (GC/MS) is widely used due to its sensitivity, with protocols adapted from hexamethylene diisocyanate (HDI) analysis . For example, acid hydrolysis of HBH liberates HDA, which is extracted into toluene, derivatized with heptafluorobutyric anhydride, and quantified via GC/MS with a limit of detection (LOD) of ~5 nmol/L . High-performance liquid chromatography (HPLC) coupled with UV or fluorescence detection is an alternative, though less sensitive than GC/MS .
Q. Q2. How can HBH synthesis reproducibility be optimized for laboratory-scale studies?
Methodological Answer: Synthesis reproducibility hinges on strict control of stoichiometry, reaction temperature, and catalyst selection. For hydroxystearamide derivatives, esterification reactions typically employ stearic acid derivatives and hexamethylene diamine under inert atmospheres. A two-step process (amide bond formation followed by hydroxylation) with temperature gradients (e.g., 60–80°C for 12–24 hours) and catalysts like N,N'-dicyclohexylcarbodiimide (DCC) improves yield consistency . Purity validation via nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) is critical to confirm structural integrity .
Advanced Research Questions
Q. Q3. How do conflicting toxicity profiles for HBH in in vitro vs. in vivo models arise, and how can these discrepancies be resolved?
Methodological Answer: Discrepancies often stem from differences in metabolic activation, bioavailability, or assay sensitivity. For instance, in vitro hepatotoxicity assays may overestimate HBH cytotoxicity due to static exposure conditions, whereas in vivo models account for renal clearance and protein binding. To resolve contradictions:
- Conduct parallel in vitro/in vivo studies using identical exposure durations and metabolites (e.g., HDA) .
- Apply physiologically based pharmacokinetic (PBPK) modeling to predict tissue-specific HBH accumulation .
- Use advanced endpoints like oxidative stress biomarkers (e.g., glutathione depletion) to bridge mechanistic gaps .
Q. Q4. What experimental strategies are effective for elucidating HBH’s role in modulating heat shock protein (HSP) pathways?
Methodological Answer: HBH’s structural similarity to hexamethylene bis-acetamide (HMBA), a known HSP70 inducer, suggests shared mechanisms . Methodologies include:
- Transcriptomic profiling : RNA-seq or qPCR to assess HSP70 and HEXIM1 expression in HBH-treated cell lines.
- Protein interaction assays : Co-immunoprecipitation (Co-IP) to identify HBH-binding partners in stress response pathways.
- Knockdown models : CRISPR/Cas9-mediated HEXIM1 deletion to test HBH dependency on this regulator .
Q. Q5. How can researchers address challenges in detecting HBH degradation products in environmental samples?
Methodological Answer: HBH degradation products (e.g., hydroxystearic acid, hexamethylene diamine) require multi-method workflows:
- Solid-phase extraction (SPE) : Pre-concentrate samples using C18 cartridges to isolate polar metabolites.
- Tandem mass spectrometry (LC-MS/MS) : Quantify trace-level hydroxystearic acid with isotopically labeled internal standards.
- Derivatization protocols : Enhance GC/MS sensitivity for HDA by using trifluoroacetic anhydride (TFAA) .
Data Contradiction Analysis
Q. Q6. How should researchers interpret conflicting thermal stability data for HBH in polymer composites?
Methodological Answer: Divergent thermal stability reports (e.g., decomposition temperatures varying by 20–30°C) may arise from:
- Sample preparation : Moisture content or residual catalysts affecting thermogravimetric analysis (TGA) results.
- Analytical conditions : Heating rate differences (e.g., 10°C/min vs. 5°C/min) altering decomposition kinetics.
- Polymer matrix interactions : HBH’s compatibility with specific polymers (e.g., polyamide vs. polyester) influencing stability.
Resolution strategy : Standardize TGA protocols (ISO 11358) and use differential scanning calorimetry (DSC) to assess crystallinity effects .
Safety and Handling
Q. Q7. What safety protocols are critical for handling HBH in laboratory settings?
Methodological Answer: HBH shares handling risks with structurally similar diamines (e.g., hexamethylene diamine):
- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis steps to minimize inhalation of vapors or aerosols.
- Spill management : Neutralize spills with weak acids (e.g., citric acid) to deactivate corrosive byproducts .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
